N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFRKNXTMADDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenylbenzamide moiety. One common synthetic route starts with commercially available thiazole and pyridine derivatives. The thiazole ring is first annulated to the pyridine ring through a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and ammonium acetate . The resulting thiazolo[5,4-b]pyridine intermediate is then coupled with a phenylbenzamide derivative using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid, and water.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: NaH, alkyl halides, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide primarily involves the inhibition of phosphoinositide 3-kinase (PI3K). The compound binds to the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-florophenyl sulfonamide: Another potent PI3K inhibitor with a similar mechanism of action.
5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K with a nanomolar IC50 value.
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique thiazolo[5,4-b]pyridine core, which provides multiple reactive sites for further functionalization. This allows for the development of a wide range of derivatives with diverse biological activities . Additionally, its strong inhibitory activity against PI3K makes it a promising candidate for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
